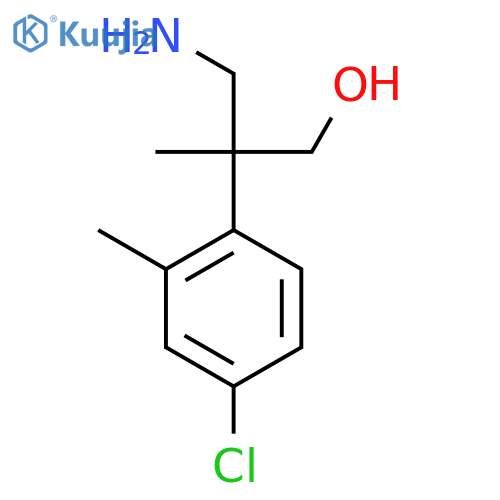

Cas no 2228541-94-2 (3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol)

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol

- 2228541-94-2

- EN300-1980894

-

- インチ: 1S/C11H16ClNO/c1-8-5-9(12)3-4-10(8)11(2,6-13)7-14/h3-5,14H,6-7,13H2,1-2H3

- InChIKey: CIEQNKSSWOWZKU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C)C=1)C(C)(CO)CN

計算された属性

- せいみつぶんしりょう: 213.0920418g/mol

- どういたいしつりょう: 213.0920418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 46.2Ų

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1980894-0.05g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1980894-10g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-1980894-5.0g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1980894-0.5g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1980894-10.0g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1980894-1.0g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1980894-2.5g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1980894-0.1g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1980894-0.25g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1980894-5g |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol |

2228541-94-2 | 5g |

$3396.0 | 2023-09-16 |

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-olに関する追加情報

3-Amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol: A Comprehensive Overview

3-Amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol, also known by its CAS registry number CAS No. 2228541-94-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for functionalization in drug design and chemical synthesis.

The molecular structure of 3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol comprises a central propane backbone with a hydroxyl group at position 1, an amino group at position 3, and a substituted phenyl group at position 2. The phenyl ring is further substituted with a chlorine atom at the para position and a methyl group at the ortho position, introducing electronic and steric effects that influence the compound's reactivity and biological activity.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. For instance, researchers have explored its role as a precursor in the synthesis of complex heterocyclic structures, which are crucial in medicinal chemistry for targeting various disease states such as cancer, inflammation, and infectious diseases. The amino and hydroxyl functionalities of this compound provide multiple sites for chemical modification, enabling the creation of diverse derivatives with tailored pharmacological properties.

In terms of synthesis, 3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol can be prepared through various routes, including nucleophilic substitution, reduction reactions, and coupling methodologies. One notable approach involves the use of organocatalytic asymmetric synthesis to access enantiomerically enriched forms of this compound, which is particularly valuable for exploring its stereochemical influence on biological activity.

The physical properties of this compound, such as its melting point, boiling point, and solubility characteristics, are critical for its application in different chemical processes. Recent advancements in computational chemistry have allowed for precise modeling of these properties, facilitating more efficient process development and optimization.

From an environmental standpoint, understanding the degradation pathways and ecological impact of CAS No. 2228541-94-2 is essential for sustainable chemical practices. Studies have shown that this compound undergoes biodegradation under specific conditions, reducing its persistence in natural systems and minimizing potential risks to aquatic life.

In conclusion, 3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol stands out as a valuable building block in modern organic synthesis. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in the development of innovative chemical products with significant real-world applications.

2228541-94-2 (3-amino-2-(4-chloro-2-methylphenyl)-2-methylpropan-1-ol) 関連製品

- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)

- 1774371-08-2(Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate)

- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

- 2034485-91-9(methyl N-[(4-methoxythian-4-yl)methyl]carbamate)

- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)

- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)

- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)

- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)